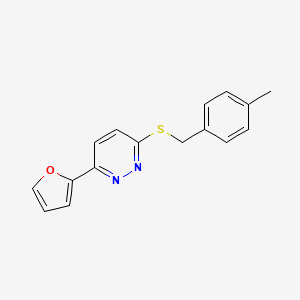
3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine is a chemical compound that has shown potential in scientific research applications. It is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Synthesis and Chemistry
- The compound shows versatility in chemical synthesis, participating in [4+2] cycloadditions and acylating ring-opening reactions. This leads to the formation of linear oligoheterocycles, creating structures not easily accessible by other methods (Sauer et al., 2001).
- It serves as a crucial building block for synthesizing various heterocyclic compounds, especially those containing pyrimidine and pyridazine structural fragments. These are analogues of nitrogen-containing bases of the pyrimidine series, indicating their significance in molecular construction (Aniskova et al., 2017).
Biological Activities
- Certain derivatives of this compound have demonstrated pronounced plant-growth regulatory activity. This is evident from the interaction of specific furan derivatives with thiourea, highlighting the compound's potential in agricultural applications (Aniskova et al., 2017).
- Some of its derivatives exhibit good anti-inflammatory activity and binding affinity with COX-2, which could be significant for pharmaceutical applications, particularly in inflammation management (Boukharsa et al., 2018).
- It has been used in synthesizing heterocyclic compounds like pyridazine analogs, which hold substantial pharmaceutical importance. The synthesis process and structure analysis of these compounds are crucial for understanding their potential applications in medicinal chemistry (Sallam et al., 2021).
Material Science and Other Applications
- The compound's derivatives have been utilized in the synthesis of electron-deficient materials, such as electrochromic materials. These materials exhibit good optical contrast, fast switching speed, and high coloration efficiency, indicating their potential in various industrial applications (Ye et al., 2014).
Propriétés
IUPAC Name |
3-(furan-2-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-4-6-13(7-5-12)11-20-16-9-8-14(17-18-16)15-3-2-10-19-15/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFFLYLXDMTJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)



![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)